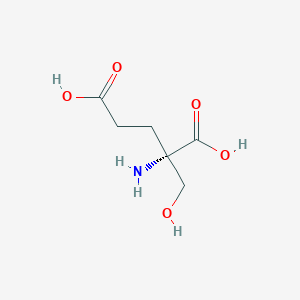
D-Glutamic acid, 2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glutamic acid, 2-(hydroxymethyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon of the glutamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the lipase-catalyzed asymmetric synthesis, which employs lipase TL-induced enantioselective acetylation of a prochiral 1,3-diol as a key step . This method provides a high degree of enantioselectivity and yields the desired product in good purity.
Industrial Production Methods: Industrial production of D-Glutamic acid, 2-(hydroxymethyl)- often involves microbial fermentation processes. For instance, poly-γ-glutamic acid, which includes D-glutamic acid units, is produced by gram-positive bacteria such as Bacillus species . The fermentation conditions, including nutrient composition, pH, temperature, and incubation period, are optimized to achieve high yields and desirable molecular mass.
Análisis De Reacciones Químicas
Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
D-Glutamic acid, 2-(hydroxymethyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a ligand for metabotropic glutamate receptors, playing a role in modulating synaptic transmission and neuronal excitability . In medicine, it is investigated for its potential as a therapeutic agent for neurological disorders. Additionally, in industry, it is utilized in the production of biodegradable polymers and drug delivery systems .
Mecanismo De Acción
The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
D-Glutamic acid, 2-(hydroxymethyl)- can be compared with other similar compounds, such as L-glutamic acid and its derivatives. While L-glutamic acid is a common excitatory neurotransmitter in the central nervous system, D-Glutamic acid, 2-(hydroxymethyl)- has unique structural features that confer distinct biological activities . Other similar compounds include D-glutamine and γ-poly-glutamic acid, which also have diverse applications in medicine and industry .
Conclusion
D-Glutamic acid, 2-(hydroxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of research, with promising implications for chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
682811-81-0 |
|---|---|
Fórmula molecular |
C6H11NO5 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Clave InChI |
UCEVIADUYUFCFO-LURJTMIESA-N |
SMILES isomérico |
C(C[C@](CO)(C(=O)O)N)C(=O)O |
SMILES canónico |
C(CC(CO)(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


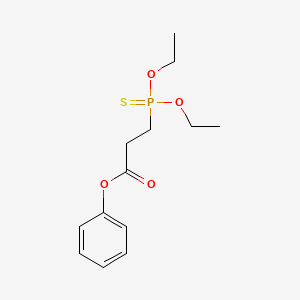
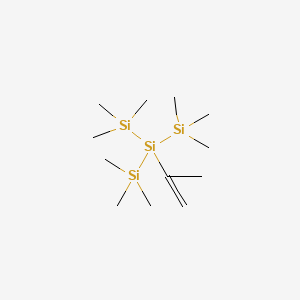
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
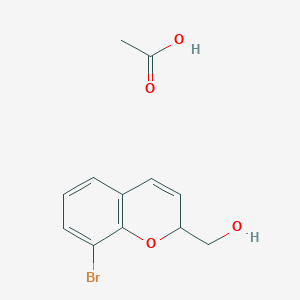

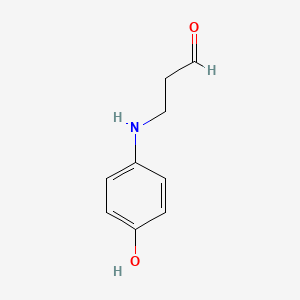

![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
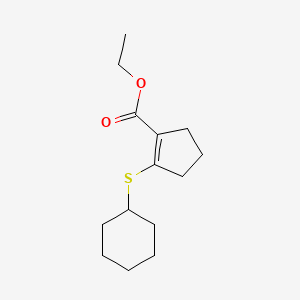


![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
